molecular formula C17H12FN5O B2678362 2-(Cyanomethyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 865658-25-9

2-(Cyanomethyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2678362
CAS RN: 865658-25-9
M. Wt: 321.315
InChI Key: PXSPFOVAKPKAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyanomethyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C17H12FN5O and its molecular weight is 321.315. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on pyrazolo[1,5-a]pyrimidine derivatives often explores their synthesis and structural properties. For instance, Kurihara et al. (1985) described the X-ray determination of a reaction product involving a similar pyrazolo[1,5-a]pyrimidine derivative, highlighting the importance of structural analysis in understanding the chemical behavior of these compounds Kurihara et al., 1985. This foundational work aids in comprehending how modifications to the pyrazolo[1,5-a]pyrimidine core can influence molecular structure and reactivity.

Applications in Fluorescent Probes

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored for creating functional fluorophores. Castillo et al. (2018) developed a regioselective synthesis method for 3-formylpyrazolo[1,5-a]pyrimidines, which were then used as intermediates to prepare novel functional fluorophores. These compounds demonstrated significant fluorescence, making them potential candidates for use as fluorescent probes in biological and environmental applications Castillo et al., 2018.

Antimicrobial and Anti-inflammatory Agents

Some pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. For example, research has identified compounds with significant activity against various pathogenic bacterial and fungal strains, as well as compounds that show promising anti-inflammatory effects in animal models Zaki et al., 2016. This suggests potential therapeutic applications for these chemicals in treating infections and inflammation.

Novel Synthetic Pathways

Innovative methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives are continually being developed, aiming to improve efficiency and introduce new functionalities. These synthetic pathways are crucial for expanding the utility of these compounds in various scientific and pharmaceutical applications, including the development of new drugs and materials Danagulyan et al., 2011.

properties

IUPAC Name

2-(cyanomethyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O/c1-10-9-23-17(12(8-20)14(22-23)5-6-19)21-16(10)11-3-4-15(24-2)13(18)7-11/h3-4,7,9H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSPFOVAKPKAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C(=N2)CC#N)C#N)N=C1C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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